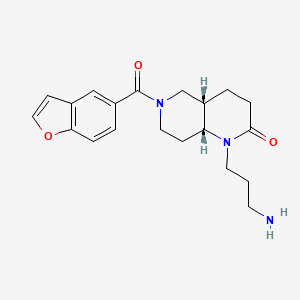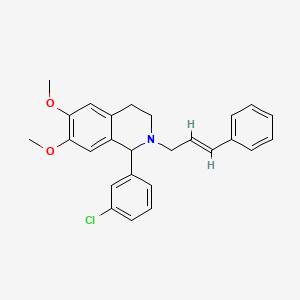
1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as EFDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFDP belongs to the class of diazepanone compounds and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exert its pharmacological effects through the modulation of various neurotransmitter systems. It has been shown to increase the levels of GABA, serotonin, and dopamine in the brain. This compound has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its potent pharmacological effects, which make it a promising candidate for the treatment of various neurological disorders. However, the limitations of this compound include its poor solubility and bioavailability, which may limit its clinical use. Additionally, further studies are needed to fully understand the safety and efficacy of this compound.
Orientations Futures
1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has the potential to be developed into a novel therapeutic agent for the treatment of various neurological disorders. Future studies should focus on improving the solubility and bioavailability of this compound to enhance its clinical use. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. This compound may also have potential applications in other areas, such as cancer treatment, and further studies are needed to explore these possibilities.
In conclusion, this compound is a novel compound with promising pharmacological properties. Its potential therapeutic applications make it an interesting target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1,4-diazepan-5-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a catalyst to produce the final product, this compound.
Applications De Recherche Scientifique
1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies. It has also been shown to have anticonvulsant and sedative effects. This compound has been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
1-(3-ethoxypropanoyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-4-26-12-10-19(24)22-11-9-20(25)23(18(14-22)15(2)3)13-16-5-7-17(21)8-6-16/h5-8,15,18H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJGXNCJBZWCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid](/img/structure/B5355632.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)

![methyl 2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5355666.png)

![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)
![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)

![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)

